Product packaging for Aluminium holmium trioxide(Cat. No.:CAS No. 12003-61-1)

Aluminium holmium trioxide

Cat. No.: B576884
CAS No.: 12003-61-1
M. Wt: 239.909
InChI Key: QUHWUOCJPUZBOX-UHFFFAOYSA-N
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Description

Contextualization of Rare Earth Element Oxides in Advanced Materials Science

Rare earth element oxides are a class of materials that have become indispensable in modern technology. acsmaterial.com This group, which includes the fifteen lanthanides plus scandium and yttrium, possesses unique electronic configurations that give rise to a wide array of optical, magnetic, electrical, and catalytic properties. samaterials.com These characteristics can be tailored for specific uses, making them vital components in numerous advanced applications. samaterials.com

The unique properties of rare earth oxides stem from their 4f electron shells, which are shielded by outer electron shells. This configuration allows for sharp, well-defined electronic transitions, making them highly valuable for luminescent applications such as in displays, lasers, and sensors. samaterials.com Furthermore, many rare earth elements exhibit strong magnetism, leading to their use in high-strength permanent magnets, data storage devices, and spintronic technologies. mdpi.com In catalysis, the ability of rare earth elements to create oxygen vacancies on their surface enhances the efficiency of chemical reactions, which is crucial for environmental remediation and industrial processes. samaterials.commdpi.com The integration of these elements into various systems, such as high-entropy oxides, allows for the fine-tuning of material properties like bandgaps, thermal stability, and resistance to degradation, positioning them as next-generation materials. mdpi.comnih.gov

Significance of Aluminium Oxide as a Matrix or Support in Heterogeneous Systems

Aluminium oxide (Al2O3), commonly known as alumina (B75360), is a ceramic material widely recognized for its utility as a matrix or support in heterogeneous systems. iaea.orglidsen.com Its significance stems from its high thermal stability, mechanical robustness, and chemical inertness, making it an ideal candidate for supporting active materials in demanding environments. iaea.org In catalysis, for instance, alumina is frequently used as an inert support for metal catalysts. lidsen.comresearchgate.net This support structure helps to disperse the active catalytic particles, preventing their agglomeration and thereby maximizing the available surface area for chemical reactions. semanticscholar.org

The use of alumina extends to the creation of composite materials where it serves as a reinforcing matrix. mdpi.com Its ability to host other elements, such as rare earth ions, is particularly important in the development of advanced optical and laser materials. researchgate.net For instance, in holmium-doped fiber lasers, an alumina co-doping is essential to separate the rare-earth ions and reduce the formation of ion pairs, which can quench luminescence. optica.org The various metastable forms of alumina (e.g., γ-, η-, χ-Al2O3) offer different microstructures and surface properties, allowing for further tailoring of the final material's characteristics. researchgate.net

Conceptual Framework for Aluminium-Holmium-Oxide Interactions in Engineered Materials

The combination of holmium and aluminium oxide into a single compound, Aluminium holmium trioxide (HoAlO3), creates a material with properties derived from the interplay between its constituent elements. HoAlO3 crystallizes in a perovskite structure, which is a common crystal structure for materials with the general formula ABO3. materialsproject.orgosti.gov

Evolution of Academic Inquiry into Holmium-Doped and Aluminium-Containing Oxide Systems

Academic interest in holmium-aluminium-oxide systems can be traced back to fundamental studies of their crystal structure and properties. Early research in the 1990s focused on determining the precise atomic arrangement of holmium aluminate (HoAlO3), identifying its orthorhombic perovskite structure. ugr.esugr.es Concurrently, investigations into the optical properties of holmium-doped alumina (specifically β″-alumina) were being conducted, preparing materials via ion-exchange methods and analyzing their absorption and emission spectra for potential laser applications. rsc.orgrsc.org

The inquiry has since evolved from basic characterization to the engineering of sophisticated materials for specific high-technology applications. A significant area of development has been in the field of fiber lasers. Researchers have studied holmium-doped silica (B1680970) fibers co-doped with alumina to enhance performance, leading to the realization of high-power lasers operating in the 2.1 µm wavelength range. researchgate.netoptica.org This research involves optimizing the concentration of holmium and aluminium to achieve high efficiency and desired laser characteristics. researchgate.net More recently, the focus has expanded to include nanomaterials. Studies on holmium oxide nanoparticles have explored their use in biomedical applications like tissue engineering, where they have shown potential to promote angiogenesis (the formation of new blood vessels). nih.gov This evolution demonstrates a trajectory from foundational solid-state physics and chemistry to advanced materials engineering with direct technological and biomedical impact.

Research Data on this compound

The following tables provide key data points from research on this compound and its constituent oxides.

Table 1: Crystallographic Properties of this compound (HoAlO3)

This table details the structural properties of HoAlO3 as determined by crystallographic studies. The data is sourced from the Materials Project. materialsproject.org

PropertyValue
Crystal SystemOrthorhombic
Space GroupPnma (62)
Lattice Parameter (a)5.192 Å
Lattice Parameter (b)5.379 Å
Lattice Parameter (c)7.423 Å
Ho³⁺ Coordination8-coordinate with O²⁻
Al³⁺ Coordination6-coordinate (AlO6 octahedra)
Structure TypePerovskite

Table 2: Physical and Chemical Properties of Constituent Oxides

This table summarizes some of the key properties of Holmium(III) Oxide and Aluminium Oxide, the building blocks of HoAlO3.

PropertyHolmium(III) Oxide (Ho2O3)Aluminium Oxide (Al2O3)
CAS Number 12055-62-8 wikipedia.org1344-28-1
Molar Mass 377.86 g/mol sigmaaldrich.com101.96 g/mol
Appearance Pale yellow powder wikipedia.orgWhite solid
Melting Point 2415 °C wikipedia.org~2072 °C
Crystal Structure Cubic, bixbyite wikipedia.orgCorundum (α-Al2O3)
Key Applications Specialty glasses, lasers, catalysts wikipedia.orgCatalyst support, abrasives, ceramics iaea.orglidsen.com

Table of Compound Names

Structure

2D Structure

Chemical Structure Depiction
molecular formula AlHoO3 B576884 Aluminium holmium trioxide CAS No. 12003-61-1

Properties

CAS No.

12003-61-1

Molecular Formula

AlHoO3

Molecular Weight

239.909

IUPAC Name

aluminum;holmium(3+);oxygen(2-)

InChI

InChI=1S/Al.Ho.3O/q2*+3;3*-2

InChI Key

QUHWUOCJPUZBOX-UHFFFAOYSA-N

SMILES

[O-2].[O-2].[O-2].[Al+3].[Ho+3]

Synonyms

aluminium holmium trioxide

Origin of Product

United States

Synthetic Methodologies for Aluminium Holmium Oxide Materials

Chemical Synthesis Routes for Holmium-Doped Aluminium Oxide Systems

Chemical synthesis methods are widely utilized for the production of holmium-doped aluminium oxide powders and bulk materials. These techniques offer excellent control over stoichiometry, purity, and particle morphology.

Wet Chemical Approaches (e.g., Sol-Gel Processing, Co-precipitation, Hydrothermal Synthesis)

Wet chemical methods are valued for their ability to achieve homogeneous mixing of precursors at the atomic or molecular level, leading to uniform and highly pure products at relatively low temperatures.

Sol-Gel Processing: This versatile method involves the hydrolysis and polycondensation of molecular precursors, typically metal alkoxides, in a solvent. muni.cz For the synthesis of HoAlO₃, aluminium and holmium precursors, such as aluminium tri-sec-butoxide and holmium acetate (B1210297) or nitrate (B79036), are dissolved in a suitable solvent like 2-butanol. rsc.org The introduction of water, often with a chelating agent like 1,3-butanediol (B41344) to control the reaction rate, initiates the formation of a sol—a colloidal suspension of solid particles in a liquid. muni.czrsc.org With further reaction, the sol evolves into a gel, an interconnected solid network enclosing the solvent. Subsequent drying and calcination of the gel at elevated temperatures, typically above 500°C, remove the organic components and promote the crystallization of the desired HoAlO₃ perovskite phase. rsc.org The sol-gel method has also been successfully applied to produce holmium-containing bioactive glasses within the SiO₂-CaO-P₂O₅ system. nih.gov

Co-precipitation: This technique involves the simultaneous precipitation of multiple cations from a solution to form an intimate mixture of their insoluble compounds, such as hydroxides, carbonates, or oxalates. researchgate.net In the synthesis of holmium aluminate, aqueous solutions of soluble aluminium and holmium salts (e.g., nitrates or chlorides) are mixed in the desired stoichiometric ratio. proquest.commdpi.com A precipitating agent, such as ammonium (B1175870) hydroxide (B78521) or a carbonate solution, is then added to induce the formation of a mixed hydroxide or carbonate precipitate. proquest.commdpi.commetall-mater-eng.com The resulting precipitate is filtered, washed to remove impurities, and then calcined at high temperatures (e.g., 1000 °C or higher) to decompose the precursors and form the crystalline HoAlO₃. scielo.br The co-precipitation method is noted for its simplicity and scalability. researchgate.net

Hydrothermal Synthesis: This method utilizes the enhanced solubility and reactivity of materials in water or aqueous solutions at elevated temperatures (typically >100°C) and pressures (>1 atm) within a sealed vessel called an autoclave. rusnano.comias.ac.in For the synthesis of HoAlO₃ or related materials, precursor solutions or suspensions are placed in the autoclave and heated. rusnano.comcas.cz The high temperature and pressure facilitate the dissolution, reaction, and crystallization of the desired product. rusnano.com For instance, nickel-aluminum layered double hydroxides doped with holmium have been synthesized by a co-precipitation method followed by hydrothermal treatment. proquest.commdpi.com This approach allows for the formation of well-crystallized powders with controlled particle size and morphology. ias.ac.in

Wet Chemical Method Typical Precursors Key Process Steps Advantages Research Findings
Sol-Gel Processing Aluminium alkoxides (e.g., aluminium tri-sec-butoxide), Holmium salts (e.g., acetate, nitrate) rsc.orgHydrolysis, Polycondensation, Gelling, Drying, Calcination muni.czHigh purity, Homogeneity, Control over microstructureSuccessfully used to create P-alumina supports and holmium-containing bioactive glasses. rsc.orgnih.gov
Co-precipitation Soluble Al and Ho salts (e.g., nitrates, chlorides) proquest.commdpi.comMixing of precursor solutions, Addition of precipitating agent, Filtration, Washing, Calcination metall-mater-eng.comscielo.brSimplicity, Scalability, Good stoichiometric controlEffective for synthesizing samarium-holmium-iron garnets and holmium-doped layered double hydroxides. proquest.commdpi.comscielo.br
Hydrothermal Synthesis Al and Ho precursor solutions or suspensions rusnano.comcas.czHeating in a sealed autoclave at elevated temperature and pressure rusnano.comHigh crystallinity, Control over particle morphologyEnables synthesis of materials unstable at their melting points and produces high-quality crystals. rusnano.comias.ac.in

Thermal Decomposition Techniques for Precursor Conversion

Thermal decomposition involves heating a solid precursor material to a temperature at which it breaks down to form the desired product. This method is often used for precursors that are complexes or salts containing the required metal ions. For instance, holmium acetate can be thermally decomposed to produce holmium oxide. smolecule.com Similarly, polynuclear coordination compounds containing both aluminium and holmium can be synthesized and then thermally decomposed to yield homogeneous, crystalline HoAlO₃ powders at relatively low temperatures. lew.ro The decomposition of precursors like metal-organic frameworks or double hydroxide salts can also be employed. The characteristics of the final oxide powder, such as particle size and surface area, are influenced by the nature of the precursor and the heating conditions (temperature, rate, atmosphere). nih.govnih.gov

Physical Vapor Deposition and Thin Film Fabrication of Aluminium-Holmium-Oxide Layers

Physical Vapor Deposition (PVD) techniques are essential for fabricating high-quality thin films of aluminium-holmium-oxide, which are crucial for optical and electronic device applications. These processes occur in a vacuum environment. numberanalytics.com

Electron Beam Evaporation

Electron beam (e-beam) evaporation is a PVD method where a high-energy electron beam is used to heat and vaporize a source material, which then condenses as a thin film on a substrate. numberanalytics.com To produce holmium-doped alumina (B75360) films, a source material of either alumina (Al₂O₃) mixed with holmium oxide (Ho₂O₃) or metallic aluminium and holmium can be used. ualberta.ca The process is carried out in a high-vacuum chamber. numberanalytics.com When using a mixed oxide source, the e-beam directly heats the material, causing it to evaporate and deposit on the substrate. dtu.dk Alternatively, in a reactive evaporation process, metallic aluminium can be evaporated in the presence of a controlled oxygen atmosphere, with holmium co-evaporated from a separate source to achieve the desired doping concentration. ualberta.ca The properties of the resulting film, such as its stoichiometry and refractive index, are highly dependent on deposition parameters like the deposition rate and the oxygen partial pressure. ualberta.ca

Magnetron Sputtering Techniques

Magnetron sputtering is another widely used PVD technique for thin film deposition. It involves bombarding a target material with energetic ions (usually argon) from a plasma, which causes atoms from the target to be ejected or "sputtered." These sputtered atoms then travel and deposit onto a substrate. researchgate.net For aluminium-holmium-oxide films, a composite target of aluminium and holmium oxide can be used. Alternatively, reactive sputtering is a common approach where a metallic aluminium-holmium alloy target is sputtered in a reactive atmosphere containing oxygen. beilstein-journals.org By controlling the gas mixture (argon and oxygen), it is possible to deposit stoichiometric oxide films. mdpi.comaip.org Pulsed DC or radio frequency (RF) power supplies are often used to sputter dielectric materials like oxides to prevent charge buildup on the target surface. researchgate.netaip.org Magnetron sputtering offers excellent film uniformity, adhesion, and the ability to deposit films over large areas. mpg.de

PVD Method Source Material Key Process Parameters Advantages Research Findings
Electron Beam Evaporation Mixed Al₂O₃/Ho₂O₃ or metallic Al and Ho ualberta.caDeposition rate, Substrate temperature, Oxygen partial pressure ualberta.caHigh deposition rates, Purity of deposited filmFilm properties like refractive index are sensitive to deposition rate and oxygen pressure. ualberta.ca
Magnetron Sputtering Composite Al/Ho₂O₃ target or metallic Al-Ho alloy target beilstein-journals.orgGas pressure, Gas composition (Ar/O₂ ratio), Sputtering power mdpi.comaip.orgExcellent film adhesion, Uniformity over large areas, Good control of stoichiometry mpg.deReactive sputtering allows for the deposition of stoichiometric oxide films by controlling the oxygen in the plasma. beilstein-journals.org

Incorporation of Holmium into Complex Aluminium-Based Matrices (e.g., Garnets, Silicates)

Beyond the simple oxide, holmium is frequently incorporated into more complex aluminium-based host lattices, such as garnets and silicates, to tailor its optical properties for specific applications, most notably in lasers.

Garnets: The most prominent example is the holmium-doped yttrium aluminium garnet (Ho:YAG, Ho:Y₃Al₅O₁₂). ems-urology.comheegermaterials.com In this material, Ho³⁺ ions substitute for Y³⁺ ions in the garnet crystal structure. The synthesis of Ho:YAG is typically achieved through high-temperature solid-state reaction methods or crystal growth techniques like the Czochralski method. In solid-state synthesis, high-purity powders of holmium oxide, yttrium oxide, and aluminium oxide are intimately mixed and calcined at temperatures often exceeding 1400°C to form the garnet phase. scielo.br The resulting material is a highly efficient laser medium emitting in the 2.1 µm wavelength range. castech.com Co-doping with other elements like chromium (Cr) and thulium (Tm) in Ho:Cr:Tm:YAG can further enhance the laser's efficiency. castech.com Solvothermal methods have also been explored for synthesizing garnet structures like holmium aluminum garnet (Ho₃Al₅O₁₂) at lower temperatures. researchgate.net

Solution Doping of Preformed Matrices

The solution doping (SD) technique is a well-established and widely used method for incorporating rare-earth ions like holmium into a host matrix, often in conjunction with the Modified Chemical Vapor Deposition (MCVD) process for fabricating optical fibers. scispace.comresearchgate.net This methodology involves the preparation of a porous silica (B1680970) or alumina-silica layer, known as a "frit," on the inner surface of a substrate tube. scispace.com This porous layer is then impregnated with a chemical solution containing the precursors of the desired dopants.

In the synthesis of holmium-doped alumina materials, the doping solution typically consists of soluble salts of holmium and aluminum dissolved in a suitable solvent, most commonly ethanol. scispace.comresearchgate.net The precursors of choice are often holmium (III) chloride (HoCl₃) and anhydrous aluminum chloride (AlCl₃). scispace.com After the porous frit is thoroughly soaked in this solution, it is carefully dried to evaporate the solvent. The final step involves sintering the doped frit at high temperatures, which consolidates the porous layer into a solid, transparent glass core, effectively incorporating the holmium and aluminum ions into the silica matrix. scispace.com

The concentration of the dopants and the molar ratio of aluminum to holmium (Al/Ho) in the initial solution are critical parameters that directly impact the performance of the final material. scispace.com Research has shown that a higher Al/Ho molar ratio is beneficial for achieving superior laser characteristics. scispace.comresearchgate.net

Table 1: Research Findings on Solution Doping (SD) for Holmium-Doped Fibers

Sample ID Ho³⁺ Concentration (mol. ppm) Al/Ho Molar Ratio Fluorescence Lifetime (ms) Laser Threshold (mW) Slope Efficiency (%) Reference
SD1 450 170 1.35 155 83.1 scispace.com
SD2 750 80 1.25 180 80.5 scispace.com
SD3 1200 70 1.10 250 78.0 scispace.com
SD4 2500 40 0.85 400 70.0 scispace.com

This table presents selected data from studies on holmium-doped silica fibers co-doped with alumina using the solution doping method. The data illustrates the influence of dopant concentration and Al/Ho ratio on key performance metrics.

Nanoparticle Doping Methodologies

Nanoparticle doping (NP) has emerged as a sophisticated alternative to the conventional solution doping technique, offering a different approach to embedding rare-earth ions into a host matrix. scispace.com This method is particularly noted for its potential to create a more optimized local environment for the active ions, which can enhance their fluorescence properties. scispace.com

The NP methodology involves the use of a suspension containing nanoparticles of the host or co-dopant material, along with a soluble salt of the active rare-earth ion. scispace.comspiedigitallibrary.org For producing aluminium-holmium-oxide materials, a typical suspension would consist of γ-Al₂O₃ nanoparticles (with a particle size often less than 50 nm) and holmium (III) chloride, dispersed in a solvent like absolute ethanol. scispace.com To prevent the agglomeration of nanoparticles, which can be detrimental to the homogeneity of the final material, the suspension is often freshly sonicated before use. researchgate.net

Similar to the SD process, the NP method, when used in fiber manufacturing, involves soaking a porous frit with the nanoparticle suspension. scispace.com This is followed by drying and sintering stages to form the final doped core. scispace.com One of the interesting findings in comparative studies is that significant differences between fibers prepared by SD and NP methods are not always observed in terms of final performance. scispace.comresearchgate.net This suggests that during the high-temperature sintering process, the alumina nanoparticles may dissolve into the silica matrix, creating a local environment for holmium ions that is similar to that achieved through the solution doping method. spiedigitallibrary.org However, in some cases, the NP method has been shown to improve fluorescence lifetime and laser characteristics. spiedigitallibrary.org

Beyond using pure alumina nanoparticles, other nanoparticle hosts such as lutetium oxide (Lu₂O₃) and lanthanum fluoride (B91410) (LaF₃) have been employed for holmium doping. soton.ac.uk Furthermore, synthesis techniques like co-precipitation are utilized to create the doped nanoparticles themselves. soton.ac.uk For instance, erbium-doped Al₂O₃ nanoparticles have been synthesized via co-precipitation from aluminum nitrate and erbium chloride precursors. soton.ac.uk

Table 2: Comparative Research Findings of NP vs. SD Methodologies

Method Ho³⁺ Concentration (mol. ppm) Al/Ho Molar Ratio Fluorescence Lifetime (ms) Laser Threshold (mW) Slope Efficiency (%) Reference
NP1 400 180 1.34 160 82.5 scispace.com
SD1 450 170 1.35 155 83.1 scispace.com
NP2 800 75 1.20 190 79.0 scispace.com
SD2 750 80 1.25 180 80.5 scispace.com
Ho-NP Not specified Not specified ~1.23 ~200 ~70 spiedigitallibrary.org

This table compares the performance of holmium-doped fibers prepared by the Nanoparticle (NP) and Solution Doping (SD) methods. The data suggests that while there can be variations, both methods can produce high-performance materials, with the final properties being heavily dependent on the dopant concentrations and Al/Ho ratio.

Structural Characterization of Aluminium Holmium Oxide Architectures

Crystallographic Analysis of Holmium and Aluminium Oxide Phases within Composites

Crystallographic analysis is fundamental to identifying the phase composition and structural parameters of aluminium holmium trioxide. This involves determining the arrangement of atoms within the crystal lattice, which dictates the material's intrinsic properties.

X-ray Diffraction (XRD) is a primary technique for the structural characterization of crystalline materials like holmium aluminate. walisongo.ac.idnih.gov By analyzing the diffraction pattern produced when X-rays interact with the material, it is possible to identify the crystalline phases present and measure their lattice parameters. For this compound, XRD analysis confirms its formation and can distinguish it from precursor oxides like holmium oxide (Ho₂O₃) or aluminium oxide (Al₂O₃). harvard.edu

HoAlO₃ typically crystallizes in an orthorhombic perovskite structure. materialsproject.org The specific arrangement of atoms is defined by its space group and lattice parameters. Research has identified the space group for orthorhombic HoAlO₃ as Pnma (space group no. 62). materialsproject.org The lattice parameters, which define the dimensions of the unit cell, have been determined through experimental data and computational models. materialsproject.orgresearchgate.net These parameters are crucial for understanding the material's density and crystallographic texture.

Table 1: Crystallographic Data for Orthorhombic this compound (HoAlO₃)

Parameter Value Source
Crystal System Orthorhombic materialsproject.org
Space Group Pnma materialsproject.org
Lattice Parameter (a) 5.192 Å materialsproject.org
Lattice Parameter (b) 5.379 Å materialsproject.org
Lattice Parameter (c) 7.423 Å materialsproject.org

The XRD patterns of composite materials containing HoAlO₃ will show peaks corresponding to all crystalline phases present. harvard.edu The position and intensity of these peaks are used for phase identification by comparison with standard diffraction data from databases like the International Centre for Diffraction Data. nih.gov Furthermore, analysis of peak broadening can provide estimates of crystallite size. researchgate.net

While XRD provides average crystallographic information over a bulk sample, electron diffraction techniques offer insights into the localized crystallinity and structure at the nanoscale. nist.govcam.ac.uk Techniques such as Selected Area Electron Diffraction (SAED) and High-Resolution Transmission Electron Microscopy (HRTEM) are powerful tools for this purpose. harvard.eduazonano.com

SAED, performed within a TEM, can generate a diffraction pattern from a very small area (as small as a few nanometers in diameter) of the material. nist.gov This allows for the verification of the crystalline structure of individual nanoparticles or specific grains within a larger composite. The resulting diffraction spots or rings can be indexed to confirm the orthorhombic structure of HoAlO₃ and determine the crystal orientation. azonano.com

HRTEM provides direct imaging of the atomic lattice planes. core.ac.uk By analyzing HRTEM images, it is possible to visualize the crystal structure in real space, identify crystal defects, and observe the interface between different material phases, such as at the boundary of HoAlO₃ and an Al₂O₃ substrate. harvard.edu This is particularly useful for studying nanostructured composites and thin films where localized structural variations are critical. harvard.eduazonano.com

Microstructural and Morphological Investigations of Aluminium-Holmium-Oxide Nanostructures

The performance of this compound in many applications is heavily influenced by its microstructure and morphology, including particle size, shape, and surface characteristics. Electron microscopy techniques are indispensable for these investigations.

Scanning Electron Microscopy (SEM) is widely used to study the surface topography of materials. innovaltec.comresearchgate.net For this compound, SEM analysis reveals details about the shape and surface texture of the particles or films. researchgate.netnih.gov It is particularly effective for visualizing how individual nanoparticles agglomerate or cluster together, which can impact the material's effective surface area and reactivity. researchgate.net Low-voltage SEM can provide enhanced detail of the outer surface layers, which is critical for understanding surface quality and the uniformity of coatings or pretreatment films. innovaltec.com In composite materials, SEM can show the distribution and morphology of the different phases present. nih.gov

Transmission Electron Microscopy (TEM) offers higher resolution than SEM and is the preferred method for directly measuring nanoparticle size, shape, and distribution. nanocomposix.comnih.gov TEM analysis of HoAlO₃ nanostructures can confirm their morphology, such as whether the particles are spherical, rod-like, or irregular. nih.gov By analyzing images of a large number of particles, a statistical distribution of their size can be determined. nih.gov For instance, studies on related holmium-doped nanocrystals have used TEM to reveal particle diameters of approximately 10 nm. nih.gov In composites, TEM can elucidate the microstructure, showing how different components are integrated, such as the dispersion of HoAlO₃ nanoparticles on a support material. researchgate.netresearchgate.net

When this compound is used in catalytic applications, often as a support for active metals, its porosity and specific surface area are critical parameters. catalysis.blog A high surface area provides more active sites for catalytic reactions to occur. catalysis.bloggoogle.com The Brunauer-Emmett-Teller (BET) method, which involves the adsorption of nitrogen gas, is the standard technique for measuring surface area. google.com

The porosity, which includes the volume and diameter of pores, affects the diffusion of reactants and products within the catalyst. catalysis.blog Pore sizes are generally classified as micropores (<2 nm), mesopores (2-50 nm), and macropores (>50 nm), with mesoporous structures often providing an optimal balance between high surface area and efficient mass transport. catalysis.blog For example, holmia supported on γ-alumina nanocatalysts have been reported with BET surface areas ranging from 108 to 183 m²/g. researchgate.net The thermal treatment during synthesis can significantly influence these properties; holmium oxide, for instance, shows a decrease in surface area from 31 m²/g to 15.0 m²/g when the calcination temperature is increased from 600°C to 800°C. researchgate.net

Table 2: Surface Properties of Holmium-Containing Oxide Materials

Material Property Value Source
Holmia/γ-Alumina Nanocatalyst BET Surface Area 108 - 183 m²/g researchgate.net
Holmium Oxide (calcined at 600°C) BET Surface Area 31 m²/g researchgate.net
Holmium Oxide (calcined at 800°C) BET Surface Area 15.0 m²/g researchgate.net

Table 3: Compound Names Mentioned in the Article

Compound Name Chemical Formula
This compound HoAlO₃
Aluminium oxide Al₂O₃
Holmium oxide Ho₂O₃

Local Structure and Coordination Environment of Holmium and Aluminium Sites

The specific arrangement of oxygen atoms around the holmium and aluminium cations, known as the coordination polyhedra, dictates the material's electronic and magnetic properties. The characterization of these local structures requires sophisticated analytical techniques capable of probing elemental composition, oxidation states, and interatomic distances.

X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within the top 1-10 nanometers of a material's surface. wikipedia.orgcnrs.fr The process involves irradiating the sample with a beam of X-rays, which causes the emission of core-level electrons. micro.org.au The kinetic energy of these photoelectrons is measured, and from this, the binding energy can be calculated. Each element has a unique set of binding energies, allowing for straightforward elemental identification. ntu.edu.tw

For this compound, an XPS survey scan would confirm the presence of Holmium (Ho), Aluminium (Al), and Oxygen (O) on the sample surface. High-resolution scans of the specific photoelectron peaks for each element provide detailed information about their oxidation states. energy.gov

Aluminium (Al): The Al 2p peak is analyzed to determine the oxidation state of aluminum. In HoAlO₃, aluminum is expected to be in the +3 oxidation state. This is observed as a shift in the Al 2p binding energy compared to that of metallic aluminum. The oxide peak is typically found at a higher binding energy. thermofisher.com

Holmium (Ho): The Ho 4d or 3d peaks are used to identify the oxidation state of holmium. For HoAlO₃, the holmium ion is in the +3 oxidation state (Ho³⁺).

Oxygen (O): The O 1s peak can provide insight into the oxygen environment. A primary peak would correspond to the lattice oxygen in the perovskite structure (Al-O-Ho bonds). Additional features at higher binding energies could indicate the presence of other species like surface hydroxides (-OH) or adsorbed water, which can occur on the surface of many oxides. diva-portal.org

The chemical shifts observed in the binding energies are indicative of the local chemical environment and bonding. XPS analysis is crucial for confirming the stoichiometry and purity of the surface of synthesized HoAlO₃, as seen in studies of interfaces where HoAlO₃ forms between holmium oxide and alumina (B75360) substrates. harvard.edu

Table 1: Representative XPS Binding Energies for Elements in this compound
ElementCore LevelExpected Oxidation StateTypical Binding Energy (eV) Reference
Aluminium (in Oxide)Al 2p+3~74.5 eV thermofisher.com
Holmium (in Oxide)Ho 4d+3~160-165 eV
Lattice OxygenO 1s-2~530-531 eV

While XPS excels at surface analysis, other spectroscopic methods are employed to determine the three-dimensional arrangement of atoms and the precise geometry of the coordination polyhedra in the bulk material.

This compound possesses an orthorhombic perovskite structure (space group Pnma). materialsproject.org In an ideal cubic perovskite, the 'B' site cation (Al³⁺) is surrounded by six oxygen atoms in a perfect octahedron (AlO₆). The 'A' site cation (Ho³⁺) is in 12-fold coordination with oxygen, forming a cuboctahedron. wikipedia.orgnih.gov However, the distortions in the orthorhombic structure of HoAlO₃, which involve tilting of the AlO₆ octahedra, reduce the symmetry and can alter these ideal coordination numbers. nih.gov

Extended X-ray Absorption Fine Structure (EXAFS): This technique is highly effective for determining the local atomic structure. By analyzing the oscillations in the X-ray absorption coefficient above an absorption edge of a specific element, EXAFS can yield precise information about the number of neighboring atoms (coordination number), their distance (bond length), and the degree of local disorder. researchgate.net

Al K-edge EXAFS would be used to probe the coordination environment of the Aluminium sites, confirming the Al-O bond distances and the octahedral nature of the AlO₆ polyhedra.

Ho L₃-edge EXAFS would similarly provide details on the Ho-O bond lengths and the coordination number for the Holmium sites. researchgate.net

Neutron Diffraction: This is another powerful technique for determining crystal structures, especially for materials containing light elements like oxygen. Because neutrons scatter from the atomic nucleus, they can precisely locate the positions of the oxygen atoms around the heavier holmium and aluminum cations. This allows for a detailed refinement of the crystal structure, including the angles of octahedral tilting that define the distorted perovskite structure. researchgate.net

The analysis of the coordination polyhedra provides a fundamental understanding of the material's structure-property relationships. The distortion of the AlO₆ octahedra and the coordination environment of the Ho³⁺ ion are directly linked to the material's dielectric, magnetic, and optical properties.

Table 2: Coordination Environment in this compound (HoAlO₃)
SiteCationIdeal Coordination NumberCoordination PolyhedronStructural Note
AHolmium (Ho³⁺)12CuboctahedronThe actual coordination may be reduced from 12 due to the tilting of octahedra in the orthorhombic structure. wikipedia.orgnih.gov
BAluminium (Al³⁺)6Octahedron (AlO₆)The AlO₆ octahedra are linked at their corners and are tilted throughout the crystal lattice. wikipedia.orgmaterialsproject.org

Electronic Structure and Interfacial Phenomena in Aluminium Holmium Oxide Systems

Band Structure Properties of Holmium-Doped Aluminium Oxide Semiconductors

Pure aluminium oxide (Al₂O₃) is a well-known wide-bandgap insulator. Theoretical calculations using the Generalized Gradient Approximation (GGA) have estimated its band gap to be approximately 6.045 eV, positioning it as an insulator with a direct band gap at the Γ-point. nih.gov Other studies have reported experimental and theoretical values ranging from 6.1 eV to 8.8 eV for different phases of alumina (B75360). nih.gov The top of the valence band is primarily composed of O 2p states, while the bottom of the conduction band is formed by Al 3s and 3p states.

The introduction of holmium (Ho) as a dopant into the aluminium oxide lattice fundamentally alters its electronic band structure. Holmium, a lanthanide element, introduces its characteristic 4f electronic energy levels into the host material's bandgap. researchgate.net These discrete energy levels, such as the transitions from the ⁵I₈ ground state to excited states like ⁵I₇, ⁵F₅, and ⁵S₂, are responsible for the distinct optical absorption and emission properties of the doped material. researchgate.netrsc.org

Doping with elements like thallium has been shown to reduce the band gap of α-Al₂O₃ from 6.47 eV to as low as 2.38 eV, effectively transforming it into a semiconductor. nih.gov Similarly, the incorporation of holmium introduces new, localized states within the original bandgap of alumina. These dopant-induced energy levels act as intermediate steps for electron excitation, effectively lowering the energy required to promote an electron from the valence band to the conduction band and narrowing the effective bandgap. This modification is critical for enhancing the material's electronic and optical activity.

Table 1: Electronic Properties of Pure and Doped Aluminium Oxide
PropertyPure α-Al₂O₃Holmium-Doped Al₂O₃Data Source(s)
Band Gap (Typical) ~6.0 - 8.8 eVReduced, with Ho³⁺ levels in gap nih.gov
Nature Insulator, Direct Band GapSemiconductor nih.gov
Key Electronic States Valence: O 2p, Conduction: Al 3s/3pHo 4f levels (e.g., ⁵I₈, ⁵I₇, ⁵F₅) within the Al₂O₃ gap researchgate.net
Effect of Doping N/AIntroduction of mid-gap states, band gap reduction nih.gov

Analysis of Charge Transfer Mechanisms at Aluminium-Holmium-Oxide Interfaces

Charge transfer phenomena at the interfaces within aluminium-holmium-oxide systems are complex, involving the movement of electrons between the aluminium, holmium, and oxygen ions. These mechanisms are fundamental to the material's electrical and photocatalytic behavior. The process is often driven by the creation of interface dipoles and can be influenced by internal polarization fields. ucsd.edursc.org

At the atomic level, charge transfer can occur from the metallic species to the oxygen ions, a process that is quantified by methods like Bader charge analysis. ucsd.edu In oxide heterostructures, this charge redistribution can be significant, leading to the formation of unusual electronic states at the interface. acs.org For instance, in Al₂O₃/semiconductor interfaces, a net charge transfer can deplete the semiconductor substrate of electrons, creating a polarized interface. ucsd.edu

Investigation of Defect States and Oxygen Vacancies within the Oxide Lattices

Crystalline and amorphous aluminium oxide inherently contain point defects, such as aluminium vacancies (Vₐₗ) and oxygen vacancies (Vₒ). mdpi.com These defects create localized electronic states within the material's band gap. cityu.edu.hknih.gov Oxygen vacancies, in particular, play a crucial role in the electronic properties of oxide materials. They can exist in neutral (Vₒ⁰), singly positive (Vₒ⁺), or doubly positive (Vₒ²⁺) charge states, depending on the Fermi level's position. aps.org

The formation energies of these vacancies are significant. For instance, in θ-Al₂O₃, the formation energy for a neutral oxygen vacancy is about 6.11 eV, while for an aluminum vacancy, it can be over 12 eV. mdpi.com The presence of other elements, such as hydrogen, has been shown to dramatically reduce these formation energies, thereby increasing the defect concentration. mdpi.com

Table 2: Common Defect States in Aluminium Oxide
Defect TypePossible Charge StatesRole in Electronic StructureData Source(s)
Oxygen Vacancy (Vₒ) Neutral (Vₒ⁰), Positive (Vₒ⁺, Vₒ²⁺)Creates localized states in the band gap, acts as electron trap and luminescence center cityu.edu.hkaps.org
Aluminium Vacancy (Vₐₗ) Neutral, NegativeCreates acceptor-like states, affects charge balance mdpi.com
Ho³⁺ on Al³⁺ site Trivalent (Ho³⁺)Introduces 4f energy levels, acts as dopant and charge-trapping site researchgate.net

Influence of Holmium Doping on the Electronic Conductivity of Aluminium Oxide

Pure aluminium oxide is an excellent electrical insulator due to its wide bandgap and lack of free charge carriers. However, the introduction of holmium as a dopant can significantly increase its electronic conductivity. This enhancement is a direct consequence of the changes in the electronic structure discussed previously.

The primary mechanisms for increased conductivity in doped oxides are:

Introduction of Charge Carriers: Holmium doping can introduce free electrons or holes. More significantly, the creation of oxygen vacancies to maintain charge neutrality can release electrons into the conduction band, increasing the n-type carrier concentration. aps.org

Creation of Mid-Gap States: The energy levels introduced by Ho³⁺ ions and defect states like oxygen vacancies within the alumina bandgap can act as stepping stones for electrons. nih.gov This facilitates charge transport via a hopping mechanism, where electrons move between these localized states, a process that requires less energy than direct excitation across the full bandgap.

Studies on other doped oxide systems have consistently shown that conductivity increases with dopant concentration up to a certain point. researchgate.net For instance, adding Al₂O₃ nanoparticles to other materials has been shown to increase electrical resistance by introducing charge carrier scattering centers, but in the case of doping within the alumina lattice, the creation of new energy pathways dominates. researchgate.net The efficiency of this conductivity enhancement depends heavily on the holmium concentration and the resulting density and distribution of defect states within the oxide lattice. The relationship between conductivity (σ) and temperature often follows the Arrhenius equation, where the activation energy for conduction is lowered by the presence of dopant-induced defect levels. researchgate.net

Spectroscopic Properties and Luminescence of Holmium Activated Aluminium Oxide Materials

Optical Absorption Characteristics of Holmium(III) Ions in Aluminium Oxide Host Matrices

The absorption spectra of Ho³⁺ in aluminium oxide are characterized by distinct peaks corresponding to the excitation of electrons from the ground state to higher energy levels within the 4f shell.

Analysis of f-f Electronic Transitions and Associated Absorption Peaks

The absorption of light by Ho³⁺ ions in an aluminium oxide matrix is governed by intra-configurational 4f-4f electronic transitions. These transitions, while formally forbidden by the Laporte rule, become partially allowed due to the influence of the crystal field, which lacks a center of inversion. This results in relatively weak but sharp absorption bands across the visible and near-infrared (NIR) regions.

The absorption spectra of holmium-doped materials typically show several distinct absorption bands corresponding to transitions from the ⁵I₈ ground state to various excited states. For instance, in holmium-doped aluminium oxide glass systems, absorption peaks have been identified corresponding to excitations to states such as ⁵G₅, ⁵G₆, ⁵F₂, ⁵F₃, ⁵F₄ (⁵S₂), ⁵F₅, and ⁵I₄. researchgate.net The precise wavelengths of these absorption peaks can vary slightly depending on the specific composition and structure of the host material. researchgate.netijapbc.com In some glass systems, these transitions are observed around 421 nm, 455 nm, 474 nm, 488 nm, 542 nm, 647 nm, and 746 nm, respectively. researchgate.net The intensity of these absorption bands can be analyzed using the Judd-Ofelt theory to evaluate parameters that provide insight into the local environment of the Ho³⁺ ions. researchgate.netijapbc.com

Table 1: Observed Absorption Transitions of Ho³⁺ in Aluminium Oxide Based Glasses

Transition (from ⁵I₈) Approximate Wavelength (nm)
⁵G₅ 421
⁵G₆ 455
⁵F₂ 474
⁵F₃ 488
⁵S₂, ⁵F₄ 542
⁵F₅ 647
⁵I₄ 746

Note: The exact peak positions can vary with the specific host matrix. researchgate.net

Excited-State Absorption and Upconversion Pathways

Excited-state absorption (ESA) is a significant process in holmium-doped materials, where an ion already in an excited state absorbs another photon to reach an even higher energy level. mdpi.com This process is crucial for upconversion luminescence, where lower-energy photons are converted into higher-energy emission. aip.orgrsc.org The trivalent holmium ion is particularly suited for upconversion due to its ladder-like energy level structure, which provides multiple intermediate metastable states for ESA to occur. mdpi.comaip.org

Common upconversion pathways involve the absorption of multiple photons. For example, under excitation in the near-infrared, such as around 750 nm, a weak ground-state absorption (GSA) from ⁵I₈ to ⁵I₄ can be followed by non-radiative decay to the ⁵I₆ and ⁵I₇ metastable levels. mdpi.com From these levels, a strong ESA can occur, such as ⁵I₇ → ⁵S₂, ⁵F₄, leading to intense green emission. mdpi.com Similarly, excitation around 980 nm can lead to visible upconversion emission through a two-step energy transfer process, particularly in systems co-doped with Yb³⁺. researchgate.net The efficiency of these upconversion processes can be influenced by the host material and the concentration of holmium ions. aip.orgrsc.org

Photoluminescence and Emission Dynamics in Holmium-Aluminium Oxide Systems

Upon excitation, holmium-doped aluminium oxide materials exhibit characteristic luminescence in both the near-infrared and visible regions of the spectrum.

Near-Infrared (NIR) Fluorescence Emission Spectra

A prominent feature of holmium-doped materials is their strong fluorescence in the near-infrared, particularly around 2.0 µm. This emission originates from the ⁵I₇ → ⁵I₈ transition and is of significant interest for applications such as eye-safe lasers. core.ac.ukfrontiersin.orgsemanticscholar.org The exact peak of this emission can be influenced by the host matrix and co-dopants. For instance, in some holmium-doped silica (B1680970) fibers, this emission can be observed to be broad, spanning from approximately 1.8 µm to 2.1 µm. semanticscholar.org The intensity and spectral shape of this NIR emission are crucial for laser performance. quantum-electronics.ru

The Judd-Ofelt theory can be applied to the emission spectra to calculate important radiative properties like transition probabilities, branching ratios, and stimulated emission cross-sections for the NIR transitions. researchgate.netrsc.org For example, a stimulated emission cross-section for the 2.1 µm band in Ho³⁺:β″-alumina was calculated to be 1 × 10⁻²⁰ cm² at 77 K. rsc.org

Visible Light Emission and Color Tuning Mechanisms

Holmium-activated materials can also emit visible light, typically in the green and red regions of the spectrum, as a result of upconversion processes. researchgate.netnih.gov The most common visible emissions are the green emission around 550 nm, corresponding to the (⁵S₂, ⁵F₄) → ⁵I₈ transition, and a red emission around 660 nm from the ⁵F₅ → ⁵I₈ transition. researchgate.netnih.gov

The color of the emitted light can be tuned by co-doping with other rare-earth ions. For instance, in systems co-doped with Eu³⁺, energy transfer from Ho³⁺ to Eu³⁺ can occur, leading to an enhancement of the red emission from Eu³⁺ and allowing for the generation of various colors, including warm white light. nih.gov The ratio of the green to red emission intensities can also be influenced by the concentration of Ho³⁺ ions and the excitation wavelength. researchgate.net

Table 2: Prominent Visible Emission Bands of Ho³⁺ in Aluminium Oxide Based Materials

Emission Color Transition Approximate Wavelength (nm)
Green (⁵S₂, ⁵F₄) → ⁵I₈ 550
Red ⁵F₅ → ⁵I₈ 660

Note: The specific peak wavelengths can shift based on the host material. researchgate.netnih.gov

Fluorescence Lifetime Measurements and Quantum Efficiency Assessments

The fluorescence lifetime (τ) of an excited state is a critical parameter that indicates the time an ion spends in that state before relaxing. For the important ⁵I₇ → ⁵I₈ transition, the lifetime is a key factor in determining the potential for high-energy storage and efficient Q-switched laser operation. core.ac.uk In Ho:YAlO₃ crystal, the fluorescence lifetime for this transition was measured to be 8.1 ms (B15284909) at room temperature. core.ac.uk In some holmium-doped fibers, this lifetime can be as high as 1.6 ms. paperswithcode.com

Vibrational Spectroscopy of Aluminium-Holmium-Oxide Bonds and Lattice Modes

Vibrational spectroscopy is a critical tool for investigating the structural properties of materials like aluminium holmium trioxide at the molecular level. By analyzing the interaction of light with the material, it provides detailed information about the vibrational modes of chemical bonds and the collective oscillations of the crystal lattice (lattice modes). The two primary techniques used for this purpose are Fourier Transform Infrared (FTIR) Spectroscopy and Raman Scattering Spectroscopy. ksu.edu.sampg.de These methods are complementary, as the selection rules governing which vibrations are active differ for each technique. ksu.edu.salibretexts.org For a vibration to be active in FTIR, it must cause a change in the molecule's dipole moment, whereas for a vibration to be Raman-active, it must cause a change in the molecule's polarizability. libretexts.orgapacwomen.ac.in

The specific vibrational frequencies observed for this compound depend on its crystal structure, which dictates the coordination environment of the aluminum and holmium ions. Common structures include the garnet (e.g., Holmium Aluminum Garnet, Ho₃Al₅O₁₂) and perovskite (e.g., Holmium Aluminat, HoAlO₃) forms. In the garnet structure, aluminum atoms occupy both tetrahedral (AlO₄) and octahedral (AlO₆) sites, while in the orthorhombic perovskite structure, they are found exclusively in octahedral sites. ktu.ltaps.org

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a material as a function of frequency. In this compound, the resulting spectrum is dominated by the vibrational modes of the aluminum-oxygen (Al-O) bonds within the AlO₄ tetrahedra and AlO₆ octahedra, as well as lower-frequency lattice modes involving the translational motion of the cations, including the heavy holmium ion.

Research on a variety of inorganic aluminates has established characteristic frequency ranges for these structural units. The stretching vibrations of Al-O bonds in "condensed" AlO₆ octahedra (where octahedra share edges or faces) typically appear in the 500 cm⁻¹ to 680 cm⁻¹ range. The vibrations associated with AlO₄ tetrahedra are found at higher frequencies, generally between 650 cm⁻¹ and 900 cm⁻¹.

Studies on rare-earth aluminum garnets, which are isostructural with Ho₃Al₅O₁₂, have identified several key infrared-active lattice modes. A factor group analysis of the garnet crystal structure predicts 17 infrared-active modes. aps.org Experimental studies on this series of compounds have successfully observed and assigned many of these modes. A consistent feature across the rare-earth aluminum garnet series is a set of three prominent absorption bands in the high-frequency region of the spectrum, which are attributed to the complex stretching and bending motions of the Al-O bonds within the aluminate framework. The lowest-frequency bands observed in the spectra are assigned to the translational motions of the rare-earth ion (in this case, Ho³⁺).

The table below summarizes the typical infrared absorption bands observed for rare-earth aluminum garnets, which are representative of the vibrational modes in Holmium Aluminum Garnet (Ho₃Al₅O₁₂).

Table 1: Representative FTIR Absorption Bands for Rare-Earth Aluminum Garnets

Frequency Range (cm⁻¹) Assignment
> 650 Al-O Stretching and Bending in AlO₄ Tetrahedra & AlO₆ Octahedra
500 - 680 Al-O Stretching in AlO₆ Octahedra

Raman Scattering Spectroscopy

Raman spectroscopy provides complementary information to FTIR. For materials with a center of symmetry, such as the garnet and ideal perovskite structures, vibrational modes are often exclusively either Raman- or infrared-active (rule of mutual exclusion).

For Holmium Aluminum Garnet (Ho₃Al₅O₁₂), which has a cubic garnet structure (space group Ia3d), group theory predicts a total of 25 Raman-active modes (3A₁g + 8E₉ + 14T₂₉). aps.org Detailed Raman studies have been performed on the isostructural Yttrium Aluminum Garnet (YAG), providing a reliable model for the spectrum of Ho₃Al₅O₁₂. The substitution of yttrium by the heavier holmium atom primarily affects the frequencies of the low-frequency modes involving cation motion, while the high-frequency modes dominated by the Al-O vibrations remain relatively unchanged.

For Holmium Aluminate (HoAlO₃), which typically possesses an orthorhombically distorted perovskite structure (space group Pbnm or Pnma), group theory predicts 24 Raman-active modes (7A₉ + 7B₁₉ + 5B₂₉ + 5B₃₉). aps.orgresearchgate.net These modes are associated with the tilting, rotation, and stretching of the AlO₆ octahedra, as well as motions of the Ho³⁺ cations. aps.orgresearchgate.net The presence of local structural disorder or oxygen vacancies can sometimes lead to the appearance of Raman modes that would be forbidden in the ideal, perfectly ordered crystal structure. aps.org

The table below presents the principal Raman-active modes observed for Yttrium Aluminum Garnet (YAG), which serves as an excellent analogue for Holmium Aluminum Garnet (Ho₃Al₅O₁₂).

Table 2: Principal Raman Modes of Yttrium Aluminum Garnet (YAG) at Room Temperature

Wavenumber (cm⁻¹) Symmetry Description
~150 E₉ External Mode (Translational)
~219 T₂₉ External Mode (Translational/Rotational)
~262 T₂₉ External Mode (Rotational)
~339 E₉ External Mode (Rotational)
~373 A₁₉ External Mode (Rotational)
~401 E₉ External Mode (Rotational)
~557 T₂₉ Internal Mode (AlO₆ Bending)

Magnetic Phenomena in Aluminium Holmium Oxide Compositions

Paramagnetic Behavior of Holmium(III) Ions in Aluminium Oxide Environments

When holmium(III) (Ho³⁺) ions are introduced into an aluminium oxide (Al₂O₃) matrix, the resulting material typically exhibits paramagnetic behavior. rsc.orgwikipedia.org Paramagnetism arises from the presence of unpaired electrons in the Ho³⁺ ions, which possess a significant magnetic moment. wikipedia.orgstanfordmaterials.com In the absence of an external magnetic field, these magnetic moments are randomly oriented, resulting in no net magnetization. However, when an external magnetic field is applied, the magnetic moments of the Ho³⁺ ions tend to align with the field, leading to a weak attraction. stackexchange.com

The aluminium oxide host is itself diamagnetic, meaning it has a weak, negative magnetic susceptibility. csic.es This diamagnetism is often corrected for when studying the magnetic properties of doped alumina (B75360) ceramics. The paramagnetic contribution from the Ho³⁺ ions is generally much stronger than the diamagnetic contribution of the Al₂O₃ host, especially at lower temperatures.

The degree of paramagnetism is influenced by the concentration of the dopant Ho³⁺ ions. In materials where Ho³⁺ ions are sufficiently dispersed, they act as independent magnetic centers. illinois.edu This behavior is characteristic of paramagnetic materials and is a key area of study for understanding the fundamental magnetic properties of these compositions.

Temperature-Dependent Magnetic Susceptibility and Magnetization Studies

The magnetic susceptibility of holmium-doped aluminium oxide is strongly dependent on temperature. In the paramagnetic region, the magnetic susceptibility (χ) often follows the Curie-Weiss law:

χ = C / (T - θ)

where:

C is the material-specific Curie constant, which is related to the effective magnetic moment of the Ho³⁺ ions. scispace.comwikipedia.org

T is the absolute temperature.

θ is the Weiss constant, which provides information about the interactions between neighboring magnetic ions. scispace.com

A negative Weiss constant indicates weak antiferromagnetic interactions between the Ho³⁺ ions. Studies on similar doped oxide systems have shown that the Curie-Weiss law is a good model for describing the temperature dependence of magnetic susceptibility at temperatures above any magnetic ordering temperature. icm.edu.pl

Magnetization measurements as a function of temperature under both zero-field-cooled (ZFC) and field-cooled (FC) conditions can reveal important information about the magnetic behavior. For instance, a divergence between the ZFC and FC curves at low temperatures can indicate the onset of magnetic ordering or spin-glass-like behavior. mdpi.com In some holmium-doped oxide systems, a peak in the low-temperature magnetic susceptibility can signify an antiferromagnetic ordering temperature. aps.org

Interactive Data Table: Curie-Weiss Law Parameters for Doped Oxide Systems

Dopant IonHost MaterialCurie Constant (C) (emu K/mol)Weiss Constant (θ) (K)
Fe³⁺Al₂O₃2.97 x 10⁻⁵ (emu K)-1.74
Ho³⁺BiFeO₃Varies with dopingVaries with doping

Crystal Field Effects and Magnetic Anisotropy of Holmium Centers

The local environment of the Ho³⁺ ions within the aluminium oxide crystal lattice has a profound impact on their magnetic properties. The electric field generated by the surrounding oxygen ions, known as the crystal field, lifts the degeneracy of the 4f energy levels of the Ho³⁺ ion. uni-hamburg.denasa.gov This phenomenon is known as Stark splitting. researchgate.netmdpi.com The strength of the crystal field determines the extent of this splitting; a stronger crystal field leads to a larger energy separation between the Stark levels. nasa.gov

This splitting of energy levels is a key factor in the magnetic anisotropy of the holmium centers. Magnetic anisotropy refers to the dependence of the magnetic properties on the direction of the applied magnetic field relative to the crystal axes. In systems with significant crystal field effects, there can be "easy" and "hard" axes of magnetization. aps.org

The site symmetry of the position occupied by the Ho³⁺ ion in the Al₂O₃ lattice dictates the specifics of the crystal field splitting. nasa.gov This, in turn, influences the population of the energy levels at different temperatures and the nature of the magnetic response. For example, a large splitting of the ground state can affect the thermal population of the laser levels in materials used for laser applications. nasa.gov

Investigation of Potential Room Temperature Ferromagnetism in Doped Aluminium Oxide Systems

While holmium-doped aluminium oxide is typically paramagnetic, there is ongoing research into the possibility of inducing room-temperature ferromagnetism in doped oxide systems. aps.org Ferromagnetism is a phenomenon where a material exhibits a spontaneous magnetic moment even in the absence of an external magnetic field, resulting from the parallel alignment of magnetic moments. scispace.com

The emergence of ferromagnetism in otherwise non-magnetic or paramagnetic materials is often linked to defects, oxygen vacancies, or the formation of specific nanostructures. aps.orgntu.edu.sg For instance, room-temperature ferromagnetism has been observed in thin films of undoped oxides like TiO₂ and HfO₂. aps.org In some cases, the interface between different oxide layers can give rise to emergent magnetic properties. ntu.edu.sg

In the context of holmium-doped systems, studies on materials like holmium-doped bismuth ferrite (B1171679) (BiFeO₃) have shown an enhancement of weak ferromagnetism with doping. rsc.orgresearchgate.net However, achieving robust room-temperature ferromagnetism in holmium-doped aluminium oxide remains a significant scientific challenge. The interactions between the rare-earth ions are generally weaker than those between 3d transition metal ions, making long-range ferromagnetic ordering less common. kyoto-u.ac.jp

Dynamic Magnetic Properties and Relaxation Mechanisms

The dynamic magnetic properties of holmium-doped aluminium oxide describe how the magnetic moments respond to time-varying magnetic fields. These dynamics are governed by various relaxation mechanisms, which are the processes by which the spin system returns to thermal equilibrium.

In paramagnetic systems containing Ho³⁺ ions, spin-lattice relaxation is a key process. This involves the exchange of energy between the magnetic spins and the lattice vibrations (phonons). royalsocietypublishing.org The rate of this relaxation is temperature-dependent and can be influenced by the crystal field splitting. At low temperatures, a direct process involving the emission or absorption of a single phonon is dominant. At higher temperatures, Raman processes, involving the scattering of phonons, become more significant. royalsocietypublishing.org

In some holmium-containing oxide glasses, frequency-dependent peaks in the magnetic susceptibility have been observed, which can be explained by the Arrhenius relation, indicating thermally activated relaxation processes. kyoto-u.ac.jp The study of these dynamic properties and relaxation mechanisms is crucial for understanding the potential applications of these materials in areas such as quantum information processing, where the coherence of spin states is important. aemree.com

Advanced Functional Applications of Aluminium Holmium Oxide Materials

Laser and Optical Amplifier Development

The interaction of holmium ions with an alumina (B75360) host matrix is central to the development of efficient and powerful laser systems, particularly in the eye-safe 2.1 µm wavelength region. This spectral range is highly sought after for applications in remote sensing, medicine, and defense due to its excellent atmospheric transmission. researchgate.netresearchgate.net

In the fabrication of high-power fibre lasers, holmium is doped into a silica (B1680970) glass core. However, to prevent the clustering of holmium ions—a phenomenon that quenches fluorescence and reduces laser efficiency—the silica is co-doped with aluminum oxide. researchgate.netrsc.org Alumina acts as a network modifier, increasing the solubility of rare-earth ions and allowing for higher doping concentrations without significant performance degradation. This results in improved laser parameters, including higher slope efficiencies and lower laser thresholds. researchgate.netmdpi.com

Research into holmium-doped silica fibres has demonstrated a strong correlation between the Al/Ho molar ratio and laser performance. Optimized compositions have led to the development of highly efficient fibre lasers. researchgate.netmdpi.com For instance, resonantly pumping these fibres with thulium-doped fibre lasers operating around 1.95 µm has yielded impressive results. researchgate.netmdpi.com Slope efficiencies approaching the theoretical quantum limit have been achieved, with some studies reporting efficiencies as high as 87%. researchgate.net Power scaling has also been successfully demonstrated, with holmium-doped fibre amplifiers reaching output powers of several hundred watts. mdpi.comnih.gov

Table 1: Performance of Holmium-Doped Fibers with Alumina Co-Doping This table is interactive. Click on the headers to sort the data.

Holmium (Ho³⁺) Concentration (ppm) Al/Ho Molar Ratio Fluorescence Lifetime (ms) Laser Threshold (mW) Slope Efficiency (%)
< 1000 > 70 > 1.0 < 200 ~80
1000 to 6000 > 50 > 1.5 < 100 > 80
3850 - - - 81

Data synthesized from research findings. researchgate.netmdpi.commdpi.com

Beyond continuous-wave operation, pulsed laser outputs are required for applications needing high peak powers. This is achieved through techniques like Q-switching and mode-locking. acs.orgnih.gov Holmium oxide (Ho₂O₃) has been successfully demonstrated as a passive saturable absorber (SA) for generating these pulsed laser regimes. researchgate.net A saturable absorber is a material whose optical absorption decreases at high light intensities. When placed in a laser cavity, it acts as a passive optical switch, allowing for the generation of short, intense pulses of light. osti.gov

In one study, a thin polymer film embedded with holmium oxide nanoparticles was used as a saturable absorber in an erbium-doped fibre laser. This Ho₂O₃-based SA enabled the generation of both Q-switched and mode-locked pulses. The mode-locked laser produced stable femtosecond pulses, highlighting the potential of holmium oxide as a broadband nonlinear optical material for ultrafast photonics. researchgate.net

Table 2: Performance of a Holmium Oxide (Ho₂O₃) Saturable Absorber This table is interactive. Click on the headers to sort the data.

Parameter Value Laser Operation Mode
Modulation Depth ~45% Q-Switching & Mode-Locking
Repetition Rate 17.1 MHz Mode-Locking
Pulse Width 650 fs Mode-Locking

Data from a study using a Ho₂O₃ polymer film SA in an erbium-doped fiber laser. researchgate.net

Catalytic Applications of Holmium-Promoted Aluminium Oxide Supports

Alumina is a cornerstone material in industrial catalysis, widely used as a support due to its high surface area, thermal stability, and mechanical strength. rsc.orgqub.ac.uk The performance of alumina-supported catalysts can be significantly enhanced by the addition of promoters, which modify the catalyst's electronic properties, surface basicity, and metal-support interactions. While less common than other promoters, research indicates that holmium oxide can serve as an effective promoter for catalysts used in high-temperature gas-phase reactions.

Studies on dry reforming of methane (DRM), a process that converts CH₄ and CO₂ into syngas, have shown the benefits of using holmium oxide as a promoter for nickel-based catalysts on oxide supports. The addition of Ho₂O₃ strengthens the interaction between the active metal (nickel oxide) and the support. This enhanced interaction can lead to better dispersion of the active metal and the formation of a greater number of reducible species, which are crucial for catalytic activity. Research has demonstrated that an optimal loading of holmium oxide (around 4 wt%) can significantly increase the conversion rates of both methane and carbon dioxide. researchgate.net

A major challenge in high-temperature reforming processes is catalyst deactivation due to the deposition of carbon (coke) on the active sites. mdpi.comresearchgate.net Holmium oxide promotion has been shown to mitigate this issue. The addition of Ho₂O₃ increases the basicity of the catalyst support. This enhanced basicity facilitates the chemisorption and activation of CO₂, an acidic molecule. By promoting the reaction of surface carbon species with activated CO₂, the promoter helps to continuously clean the catalyst surface, thereby reducing coke accumulation and improving the long-term stability of the catalyst. Thermogravimetric analysis of spent catalysts has confirmed that holmium-promoted catalysts exhibit significantly less carbon deposition compared to their unpromoted counterparts. researchgate.net

Table 3: Effect of Holmium Oxide Promoter on Ni-Based Catalyst Performance in Methane Dry Reforming This table is interactive. Click on the headers to sort the data.

Ho₂O₃ Loading (wt %) Methane (CH₄) Conversion (%) Carbon Dioxide (CO₂) Conversion (%) Carbon Deposition (wt % loss after 7h)
0.0 - - > 14.0
1.0 ~80 ~88 -
2.0 ~82 ~89 -
3.0 ~83 ~90 -
4.0 85 91 < 14.0
5.0 ~81 ~88 -

Data compiled from studies on Ho₂O₃-promoted Ni catalysts on oxide supports at 800 °C. researchgate.net

Development of Optical Calibration Standards for Spectrophotometry

Holmium oxide provides an array of narrow, well-defined, and stable absorption bands across the ultraviolet (UV) and visible spectral regions. This characteristic makes it an ideal material for use as a wavelength calibration standard for spectrophotometers. For decades, the National Institute of Standards and Technology (NIST) has certified holmium oxide glass filters as Standard Reference Materials (SRMs) for verifying the wavelength accuracy of these instruments.

The absorption peaks of holmium are intrinsic to the holmium ion and are largely independent of the manufacturing process of the glass, showing insignificant variation from batch to batch. These standards are robust, easy to use, and stable over very long periods, with no recorded instances of spectral shifts in certified bands over four decades. They are also relatively insensitive to normal ranges of temperature and humidity. Holmium oxide can be incorporated into silica glass or dissolved in perchloric acid to create liquid standards, both of which serve as reliable references for instrument performance verification.

Table 4: NIST-Compliant Wavelength Accuracy Peaks for Holmium Oxide Glass Filter This table is interactive. Click on the headers to sort the data.

Certified Peak Wavelength (nm)
241.5
279.3
287.6
333.8
360.8
385.8
418.5
453.4
459.9
536.4
637.5

These values are commonly used for calibrating the wavelength accuracy of spectrophotometers. The exact measured peak can vary slightly depending on the instrument's spectral bandwidth.

Exploration in Quantum Information Processing and High-Density Data Storage

Aluminium holmium trioxide (HoAlO₃), a perovskite-structured ceramic, is emerging as a material of interest in the cutting-edge fields of quantum information processing and high-density data storage. Its potential stems from the unique combination of the magnetic and optical properties of holmium ions and the stable, insulating nature of the aluminum oxide host lattice.

In the realm of quantum information processing , research is exploring the use of materials that can host and control quantum bits, or qubits, which are the fundamental units of quantum information. anl.gov The stability of a qubit, known as its coherence time, is a critical factor, and the host material plays a significant role in protecting the qubit from environmental noise. anl.govhighpurityaluminum.com While materials like diamond and silicon carbide are well-studied for hosting spin defects as qubits, the exploration of other materials continues. anl.gov

Holmium possesses the highest magnetic moment of any naturally occurring element, a property that is being investigated for creating strong localized magnetic fields. americanelements.com This characteristic, when holmium ions are embedded in a stable crystal lattice like aluminum oxide, could potentially be harnessed to create and manipulate spin-based qubits. The aluminum oxide matrix provides a robust, insulating environment that can help to minimize decoherence, a major challenge in quantum computing. highpurityaluminum.comquantumgrad.com The specific properties of this compound, such as its crystal field environment and phonon energies, are crucial in determining the coherence times of embedded holmium ion spins and are subjects of ongoing theoretical and experimental investigation.

For high-density data storage , the focus is on developing materials that can store vast amounts of information in a small physical space. aps.org Holographic data storage, for instance, utilizes the entire volume of a material to store data, achieving significantly higher densities than conventional surface-based storage methods. aps.orgfishersci.com The unique optical properties of rare-earth ions like holmium make them candidates for such advanced storage technologies.

Holmium ions exhibit sharp, well-defined optical transitions, which can be utilized for spectral hole burning, a technique that allows for the storage of multiple bits of information in the same physical location by addressing different frequency channels. The aluminum oxide host provides a transparent and stable medium for these optical operations. The combination of holmium's optical properties and the structural integrity of the aluminate perovskite could pave the way for novel, high-capacity optical memory devices.

Table 1: Comparison of Potential Qubit Host Materials

Material Key Properties for Quantum Computing Challenges
Diamond (with NV centers) Long coherence times at room temperature, optical addressability. High cost, difficulty in large-scale fabrication.
Silicon Carbide Mature fabrication processes, potential for electrical integration. Shorter coherence times compared to diamond.
This compound High magnetic moment of Ho³⁺ ions, stable host lattice. Limited direct experimental data, synthesis of high-purity crystals.

Biomaterials Research for Tissue Engineering Applications (excluding clinical human trial data)

In the field of biomaterials, the focus is on developing materials that can support and promote the regeneration of damaged tissues. americanelements.com this compound is being investigated for its potential in tissue engineering, leveraging the biocompatibility of alumina and the bioactive properties of holmium. nih.govnih.gov

Biocompatibility and Bioactivity:

Alumina (Aluminum Oxide) is a well-established biomaterial known for its excellent biocompatibility, chemical stability, and mechanical strength. nih.govmarquette.edu It is widely used in orthopedic and dental implants due to its resistance to corrosion and wear in the physiological environment. nih.gov The aluminum oxide matrix of this compound is therefore expected to provide a stable and non-toxic scaffold for cell growth.

Recent studies have highlighted the proangiogenic effects of holmium oxide nanoparticles, meaning they can promote the formation of new blood vessels. nih.gov Angiogenesis is a critical process in tissue repair and regeneration, as it ensures the supply of nutrients and oxygen to the healing tissue. nih.gov Research has shown that holmium can enhance the osteogenic (bone-forming) capabilities and biocompatibility of materials it is doped into. nih.gov

Scaffolds for Tissue Regeneration:

The combination of a biocompatible alumina scaffold with the bioactive properties of holmium makes this compound a promising candidate for creating scaffolds for tissue engineering. These scaffolds can be designed to be porous, allowing for cell infiltration, nutrient transport, and tissue ingrowth. The presence of holmium ions within the scaffold could actively stimulate angiogenesis and bone formation, accelerating the healing process.

Research in this area is focused on optimizing the synthesis of this compound to control its porosity, surface topography, and the release of holmium ions. In vitro studies using cell cultures are being conducted to evaluate the material's ability to support cell adhesion, proliferation, and differentiation. While still in the preclinical research phase, the unique properties of this compound offer a promising avenue for the development of advanced biomaterials for tissue engineering applications.

Table 2: Properties of Constituent Materials in a Biological Context

Component Relevant Biological Properties
Aluminum Oxide (Alumina) High biocompatibility, chemical inertness, good mechanical strength. nih.govmarquette.edu
Holmium Promotes angiogenesis (new blood vessel formation), enhances osteogenesis (bone formation). nih.gov

Theoretical and Computational Modeling of Aluminium Holmium Oxide Interactions

First-Principles Calculations of Electronic and Structural Properties (e.g., DFT)

First-principles calculations, predominantly based on Density Functional Theory (DFT), are a cornerstone for studying the fundamental properties of crystalline materials like Aluminium holmium trioxide. mdpi.com These methods solve the quantum mechanical equations governing the behavior of electrons in the material to predict its ground-state properties without relying on empirical parameters. mdpi.com

Research employing the Quantum Espresso code, a DFT-based software package, has investigated the properties of rare earth-based perovskites, including HoAlO3. researchgate.net Such studies focus on optimizing the crystal structure to find the most stable atomic arrangement and subsequently calculating the electronic and magnetic properties. researchgate.net One theoretical study found that in a cubic perovskite configuration, HoAlO3 is a more stable structure compared to its dysprosium (DyAlO3) and gadolinium (GdAlO3) counterparts. researchgate.net

The electronic properties are typically elucidated through the calculation of the band structure and the density of states (DOS). researchgate.net For HoAlO3, these calculations have revealed a half-metallic ferromagnetic character. researchgate.net This indicates that in one spin channel the material behaves like a metal (with states at the Fermi level), while in the other spin channel it acts as a semiconductor or insulator (with a band gap). researchgate.net This half-metallic nature suggests potential applications in spintronic devices. researchgate.net

Table 1: Calculated Properties of Cubic this compound (HoAlO3) from First-Principles
PropertyCalculated Value/CharacteristicMethodReference
Structure TypeCubic PerovskiteDFT (Quantum Espresso) researchgate.net
Relative StabilityMore stable than cubic DyAlO3 and GdAlO3DFT researchgate.net
Electronic CharacterHalf-metallicDFT (Band Structure, DOS) researchgate.net
Magnetic CharacterFerromagneticDFT (Spin-polarized calculations) researchgate.net
Calculated Magnetic Moment4.00 µBDFT researchgate.net

Molecular Dynamics Simulations for Understanding Atomic-Level Behavior

Molecular Dynamics (MD) is a computational simulation technique used to study the physical movements of atoms and molecules over time. arxiv.org By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of atomic-level processes, including thermal vibrations, diffusion, and structural phase transitions. arxiv.orgmatlantis.com The forces between atoms are typically calculated using interatomic potentials or, more accurately but with greater computational cost, using first-principles methods (ab initio MD). mdpi.com

While MD simulations have been extensively used to investigate phenomena like the solidification of aluminum and the mechanical behavior of alumina-coated nanowires, specific MD studies focusing on the bulk atomic-level dynamics of this compound are not prominent in the available literature. arxiv.orgrsc.org However, the methodology remains highly relevant. For HoAlO3, MD simulations could be employed to:

Investigate the dynamics of the AlO6 octahedra and their tilting as a function of temperature.

Simulate the structural transformations between different phases (e.g., orthorhombic to cubic).

Study the diffusion mechanisms of ionic species within the crystal lattice, which is important for understanding material degradation and performance at high temperatures.

Model the behavior of the material under mechanical stress to understand its response and failure mechanisms. rsc.org

The development of accurate machine-learned potentials, trained on DFT data, is a promising route to enable large-scale and long-time MD simulations of complex oxides like HoAlO3 with near-quantum accuracy. rsc.org

Prediction of Optical and Magnetic Characteristics

Computational methods are instrumental in predicting the optical and magnetic properties of materials, guiding their development for specific applications. longdom.orgresearchgate.net

Magnetic Characteristics: First-principles calculations are well-suited to explore the magnetic nature of materials. For the cubic phase of HoAlO3, spin-polarized DFT calculations have predicted a ferromagnetic ground state. researchgate.net The total magnetic moment has been calculated to be 4.00 µB per formula unit, a value that arises from the spin of the electrons in the material. researchgate.net Such theoretical predictions are vital for identifying materials that could be used in spintronic and magnetic data storage applications. researchgate.net Atomistic spin model simulations, often parameterized using DFT results and analyzed with Monte Carlo methods, can further explore magnetic behavior, such as determining critical temperatures (e.g., the Curie temperature). dntb.gov.ua

Table 2: Predicted Magnetic Characteristics of Cubic HoAlO3
Magnetic PropertyPredicted Value/CharacteristicMethodologyReference
Magnetic OrderingFerromagneticDFT (Spin-polarized) researchgate.net
Total Magnetic Moment4.00 µBDFT researchgate.net

Optical Characteristics: The optical properties of a material describe its interaction with electromagnetic radiation. longdom.org These properties can be predicted computationally by calculating the frequency-dependent complex dielectric function, ε(ω) = ε1(ω) + iε2(ω), using DFT and many-body perturbation theory (e.g., the GW approximation and the Bethe-Salpeter equation). arxiv.orgaimspress.com From the dielectric function, other key optical parameters such as the absorption coefficient, refractive index, and reflectivity can be derived. aimspress.comoptica.org

While the half-metallic nature of HoAlO3 suggests it could be a candidate for optoelectronic applications, specific theoretical predictions of its optical spectra are not widely reported in the surveyed literature. researchgate.net The general computational approach involves calculating the electronic band structure and then determining the probability of transitions between occupied and unoccupied states upon photon absorption, which gives the imaginary part of the dielectric function (ε2). arxiv.org The real part (ε1) is then obtained via the Kramers-Kronig relation. arxiv.org Such studies would be essential to fully assess the potential of HoAlO3 in optical technologies. longdom.org

Modeling of Doping Effects and Defect Generation in Aluminium-Holmium-Oxide Systems

The intentional introduction of dopants and the unavoidable presence of native defects can profoundly alter the properties of a material. fz-juelich.dersc.org Computational modeling provides a framework for understanding these effects at the atomic level. fz-juelich.decas.cn

Modeling of Doping Effects: DFT-based supercell models are commonly used to simulate doping. rsc.orgcas.cn In this approach, a large unit cell (supercell) of the host material (HoAlO3) is constructed, and one or more host atoms (e.g., Ho or Al) are substituted with dopant atoms. cas.cn By calculating the electronic structure of the doped system, researchers can predict how the dopant will affect properties like the band gap, conductivity, and magnetic behavior. rsc.orgconnectedpapers.com For instance, DFT calculations can reveal whether a dopant introduces new energy levels within the band gap, which could enhance photocatalytic activity or alter optical absorption. cas.cn This methodology is crucial for the rational design of materials with tailored functionalities. e3s-conferences.org

Modeling of Defect Generation: Similarly, first-principles calculations can be used to study the impact of native point defects, such as vacancies (missing atoms), interstitials (extra atoms in the lattice), and antisite defects (atoms on the wrong crystallographic site). fz-juelich.demdpi.com By comparing the total energy of a perfect supercell with that of a supercell containing a defect, the defect formation energy can be calculated. mdpi.com This energy indicates how likely a particular defect is to form under thermodynamic equilibrium. Furthermore, these models can predict the electronic signature of a defect—for example, whether it acts as a trap for charge carriers, which can be detrimental to electronic device performance. mdpi.comucl.ac.uk Atomistic simulations are essential for building a comprehensive understanding of defect structures and their relationship to material properties. fz-juelich.de

Concluding Perspectives and Future Research Directions

Synthesis of Key Research Contributions to Aluminium-Holmium-Oxide Science

Aluminium holmium trioxide (HoAlO₃) is a complex oxide material that has garnered significant research interest due to its unique optical and magnetic properties. ontosight.ai The compound integrates aluminium, the rare earth element holmium, and oxygen. ontosight.ai Research has primarily focused on its synthesis, structural characterization, and the exploration of its physical properties for potential technological applications.

Synthesis of HoAlO₃ is typically achieved through methods such as solid-state reactions and sol-gel processes, which require precise control of experimental conditions to obtain the desired phase and purity. ontosight.ai Structurally, HoAlO₃ often crystallizes in a perovskite or distorted perovskite structure. For instance, one form exhibits an orthorhombic crystal system with the space group Pnma. materialsproject.org

The properties of this compound are largely influenced by the holmium ions. ontosight.ai Holmium is known for having the highest magnetic moment of any naturally occurring element, which imparts interesting magnetic characteristics to its compounds. stanfordmaterials.comwikipedia.org Studies on similar rare-earth aluminates suggest that HoAlO₃ likely exhibits complex magnetic behavior, potentially including antiferromagnetic or ferromagnetic ordering at low temperatures. arxiv.orgresearchgate.net Theoretical calculations have suggested a ferromagnetic nature for cubic HoAlO₃. researchgate.net

Optically, the holmium ions are responsible for the material's ability to emit light at specific wavelengths when excited. ontosight.ai This characteristic makes HoAlO₃ a promising candidate for applications in laser technology and as a phosphor material in displays and lighting. ontosight.ai The unique emission spectra of holmium are a key area of investigation. ontosight.ai

Identification of Persistent Challenges and Knowledge Gaps

Despite the progress made, several challenges and knowledge gaps remain in the field of aluminium-holmium-oxide science. A significant challenge lies in the synthesis of high-quality, large single crystals of HoAlO₃. The complex nature of the Ho₂O₃-Al₂O₃ system often leads to the formation of multiple phases, making it difficult to isolate pure HoAlO₃. ontosight.ai This difficulty in obtaining large, pure crystals hinders the comprehensive characterization of its intrinsic physical properties.

A significant knowledge gap exists in the detailed understanding of the structure-property relationships in HoAlO₃. While the general crystal structure is known, the precise influence of structural distortions, defects, and non-stoichiometry on the magnetic and optical properties is not well-established. ontosight.aimaterialsproject.org For instance, the exact nature of the magnetic ordering and the magnetic structure in different crystallographic forms of HoAlO₃ require further experimental verification, particularly through neutron diffraction studies. arxiv.orgresearchgate.net

Furthermore, there is a lack of comprehensive studies on the material's performance under various conditions, such as high pressure and extreme temperatures. aps.org The interplay between the magnetic and dielectric properties, known as the magnetoelectric effect, is another area that remains largely unexplored in HoAlO₃. Understanding these aspects is crucial for unlocking its full potential in multifunctional devices. The development of validated diagnostic tests and a deeper understanding of the material's behavior at different stages of synthesis and processing are also needed. mdpi.comnih.gov

Prospective Avenues for Novel Material Design and Functional Optimization

Future research on this compound is poised to explore novel material design strategies to tailor its properties for specific applications. fiveable.me One promising avenue is the use of advanced synthesis techniques, such as atomic layer deposition and molecular beam epitaxy, to create high-quality thin films and nanostructures of HoAlO₃. liu.se These nanostructures could exhibit quantum confinement effects, leading to enhanced optical and magnetic properties.

Doping HoAlO₃ with other elements is another key strategy for functional optimization. ewadirect.com Substituting holmium or aluminium with other rare-earth or transition metal ions could be used to tune the magnetic ordering temperature, modify the optical emission wavelengths, or enhance the magnetoelectric coupling. mdpi.comscirp.org For example, creating solid solutions with other rare-earth aluminates could lead to materials with continuously tunable properties.

Computational materials science, particularly density functional theory (DFT) calculations, will play a crucial role in guiding these experimental efforts. researchgate.netliu.se Predictive modeling can help identify promising dopants and compositions, accelerating the discovery of new materials with desired functionalities. arxiv.org Inverse design approaches, which start with the desired property and work backward to determine the optimal material structure, could also be employed. fiveable.me

Design StrategyPotential Outcome
Advanced Synthesis (e.g., ALD, MBE)High-quality thin films and nanostructures with enhanced properties.
Doping with other elementsTuning of magnetic ordering, optical emission, and magnetoelectric coupling.
Formation of solid solutionsMaterials with continuously tunable properties.
Computational Modeling (e.g., DFT)Accelerated discovery of new materials with desired functionalities.

Interdisciplinary Research Opportunities in Advanced Oxide Materials

The study of this compound opens up numerous opportunities for interdisciplinary collaboration. The unique combination of magnetic and optical properties in this material makes it a fertile ground for research at the intersection of materials science, physics, chemistry, and engineering.

Materials Science and Physics: Physicists can investigate the fundamental magnetic and optical phenomena in HoAlO₃, such as quantum magnetic effects and nonlinear optical properties. stanfordmaterials.comresearchgate.net This includes studying the material's behavior under extreme conditions of high magnetic fields and low temperatures to uncover novel quantum states.

Chemistry and Engineering: Chemists can develop novel synthesis routes to control the size, shape, and morphology of HoAlO₃ nanoparticles and thin films. rsc.org Engineers can then integrate these materials into devices such as sensors, data storage media, and optical components. americanelements.commdpi.com For instance, the development of HoAlO₃-based phosphors could lead to more efficient solid-state lighting. ontosight.ai

Biomedical Applications: The optical properties of holmium-containing materials are already utilized in medical lasers. utoledo.edu Research into biocompatible HoAlO₃ nanoparticles could lead to new applications in bio-imaging and targeted therapies. nih.gov

Spintronics and Optoelectronics: The potential for half-metallic ferromagnetic behavior in HoAlO₃ makes it a candidate for spintronic devices, which utilize the spin of electrons in addition to their charge. researchgate.net Its optical properties also make it relevant for optoelectronic applications. scilit.comiku.edu.tr

The exploration of advanced oxide materials like this compound requires a concerted effort from researchers across various disciplines to fully realize their scientific and technological potential.

Q & A

Q. How can researchers ensure reproducibility in AlHoO₃’s synthesis and characterization?

  • Methodological Answer : Adhere to the "experimental" guidelines in scientific reporting: document precursor purity, annealing conditions, and instrument calibration (e.g., XRD with Si standard). Share raw data (e.g., .CIF files for crystal structures) in supplementary materials to enable peer validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.